Hydrazine, (2-bromophenethyl)-
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Overview
Description
Hydrazine, (2-bromophenethyl)- is an organic compound with the molecular formula C8H11BrN2 It is a derivative of hydrazine, where one of the hydrogen atoms is replaced by a 2-bromophenethyl group
Preparation Methods
The preparation of Hydrazine, (2-bromophenethyl)- typically involves several steps, including diazotization, reduction, purification, and salification. One common method starts with 2-bromaniline, which undergoes diazotization using sodium nitrite in the presence of hydrochloric acid at low temperatures (0-5°C). The resulting diazonium salt is then reduced using zinc powder and concentrated hydrochloric acid. The product is purified and converted to its hydrochloride salt using acetone for leaching .
Chemical Reactions Analysis
Hydrazine, (2-bromophenethyl)- can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler hydrazine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Wolff-Kishner Reduction: This reaction involves the conversion of aldehydes and ketones to alkanes using hydrazine and a base under high temperatures.
Common reagents used in these reactions include sodium nitrite, zinc powder, concentrated hydrochloric acid, and various bases like potassium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Hydrazine, (2-bromophenethyl)- has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of various hydrazones and related compounds.
Industry: It is used in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Hydrazine, (2-bromophenethyl)- involves its interaction with molecular targets and pathways within cells. It can induce cell death by coordinating the cross-talk between apoptosis and autophagy. This compound can also inhibit specific enzymes, leading to the stabilization of hypoxia-inducible factors and promoting angiogenesis .
Comparison with Similar Compounds
Hydrazine, (2-bromophenethyl)- can be compared with other hydrazine derivatives, such as:
Hydrazine (N2H4): A simple hydrazine compound used as a reducing agent and rocket propellant.
Hydralazine: A hydrazine derivative used as an antihypertensive agent.
Hydrazones: Compounds formed by the reaction of hydrazine with aldehydes or ketones.
Hydrazine, (2-bromophenethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
30953-59-4 |
---|---|
Molecular Formula |
C8H11BrN2 |
Molecular Weight |
215.09 g/mol |
IUPAC Name |
2-(2-bromophenyl)ethylhydrazine |
InChI |
InChI=1S/C8H11BrN2/c9-8-4-2-1-3-7(8)5-6-11-10/h1-4,11H,5-6,10H2 |
InChI Key |
IOTIYAFLSMDHLU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CCNN)Br |
Origin of Product |
United States |
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